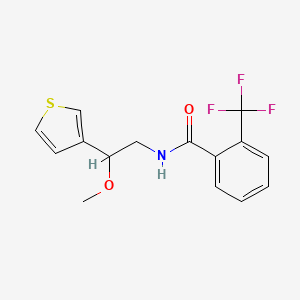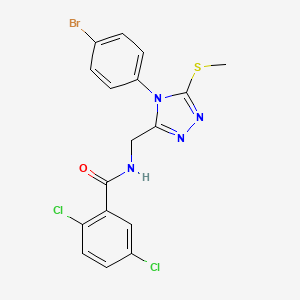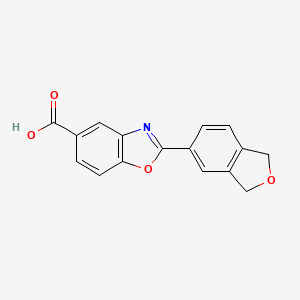![molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1](/img/structure/B2903647.png)
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves several key steps:
Starting Material: The process begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
Reductive Amination: This step involves the conversion of the carbonyl group to an amine using a reducing agent.
Basic Configuration Inversion: This step is crucial for obtaining the desired stereochemistry.
Hydrogenation: The final step involves hydrogenation to remove any protecting groups and yield the target compound
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves:
- Using mild reaction conditions to ensure safety and efficiency.
- Employing cost-effective reagents and catalysts.
- Implementing scalable procedures to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Reactions with halides to form substituted products.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Utilizes halides and bases under mild conditions
Major Products
The major products formed from these reactions include:
- Oxo derivatives.
- Reduced amine derivatives.
- Substituted bicyclo[2.2.2]octane derivatives .
Aplicaciones Científicas De Investigación
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and intermediates
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These include various substituted bicyclo[2.2.2]octane compounds with different functional groups.
Propellanes: Compounds containing a bicyclo[2.2.2]octene unit, which are structurally similar but differ in their chemical properties
Uniqueness
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it valuable in applications where precise control over molecular interactions is required .
Propiedades
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRDCPXNFPLOAM-GHNGIAPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)



![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)



